2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound belonging to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multi-step reactions. One common method includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This method is efficient and yields highly functionalized triazoloquinazolines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using catalyst-free reactions and room temperature conditions, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets and pathways. It is known to bind to adenosine and benzodiazepine receptors, which are involved in its neurostimulating and tranquilizing effects . The compound’s structure allows it to interact with these receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[4,3-d]-1,2,4-triazolo[3,4-f]furazano[3,4-b]pyrazines
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
Uniqueness
2-(Ethylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is unique due to its specific structural features, such as the presence of both ethylsulfanyl and methylthiophenyl groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H18N4OS2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H18N4OS2/c1-3-22-16-18-15-17-10-5-4-6-11(21)12(10)13(20(15)19-16)14-9(2)7-8-23-14/h7-8,13H,3-6H2,1-2H3,(H,17,18,19) |
InChI Key |
AJSUTFNWABCKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=C(C=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.